Trimethylamine hydrochloride
Overview
Description
Trimethylamine hydrochloride is a hydrochloride salt formed by reaction of equimolar amounts of trimethylamine and hydrogen chloride. It contains a trimethylammonium.
Mechanism of Action
Target of Action
Trimethylamine (TMA) is a tertiary amine that is derived from the diet either directly from the consumption of foods containing TMA, or by the intake of food containing precursors to TMA such as trimethylamine-N-oxide (TMNO), choline, and L-carnitine . The primary targets of TMA are the microbial enzymes that synthesize it from dietary constituents .
Mode of Action
TMA is a good nucleophile, and this reactivity underpins most of its applications . It is a Lewis base that forms adducts with a variety of Lewis acids . TMA protonates to give the trimethylammonium cation .
Biochemical Pathways
TMA is synthesized from dietary constituents, including choline, L-carnitine, betaine, and lecithin by the action of microbial enzymes during both healthy and diseased conditions in humans . It is a precursor of trimethylamine-N-oxide that has been associated with an increased risk of athero-thrombogenesis .
Pharmacokinetics
Following oral absorption in humans, TMA undergoes efficient N-oxidation to TMNO, a reaction catalyzed by the flavin-containing monooxygenase (FMO) isoform 3 enzyme . TMNO subsequently undergoes excretion in the urine .
Result of Action
The molecular and cellular effects of TMA’s action are diverse. At higher concentrations, TMA has an ammonia-like odor and can cause necrosis of mucous membranes on contact . At lower concentrations, it has a “fishy” odor, the odor associated with rotting fish .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TMA. For instance, TMA is a major air pollutant originating from vehicular exhaust, food waste, and animal husbandry industry . The adverse effects of TMA need to be monitored given its ubiquitous presence in air and easy absorption through human skin .
Biochemical Analysis
Biochemical Properties
Trimethylamine hydrochloride plays a significant role in biochemical reactions. It acts as a precursor to various compounds, including trimethylamine-N-oxide (TMAO), which is involved in several metabolic pathways. This compound interacts with enzymes such as flavin-containing monooxygenases (FMOs), which catalyze the oxidation of trimethylamine to TMAO . Additionally, it can form adducts with Lewis acids due to its basic nature .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can interact with human serum albumin (HSA), leading to changes in protein structure and function . It also impacts oxidative stress and lipid metabolism in cells, contributing to cellular dysfunction .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It forms salts like trimethylammonium chloride with hydrochloric acid, involving the lone pair of electrons on the nitrogen atom . This interaction can lead to enzyme inhibition or activation, affecting various biochemical pathways. This compound also influences gene expression by modulating transcription factors and signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is relatively stable under standard conditions but can degrade under extreme conditions. Long-term exposure to this compound has been associated with increased oxidative stress and cellular damage . Studies have shown that chronic exposure to trimethylamine can lead to increased blood pressure and markers of kidney damage in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function. At higher doses, it can cause toxic effects, including oxidative stress, inflammation, and cellular damage . Animal studies have demonstrated that high doses of this compound can lead to adverse effects on cardiovascular and renal systems .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by gut microbiota to produce trimethylamine, which is then oxidized to TMAO by FMOs in the liver . This metabolic pathway is associated with various physiological and pathological processes, including cardiovascular disease and metabolic dysfunction . This compound also affects bile acid metabolism and oxidative stress .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed by water and is soluble in solvents . The compound interacts with transporters and binding proteins, influencing its localization and accumulation within cells . This compound is also distributed to different tissues, including the liver, kidneys, and heart .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can be found in various cellular compartments, including the cytoplasm and organelles . The compound may undergo post-translational modifications that direct it to specific cellular locations, influencing its biochemical interactions and effects .
Properties
IUPAC Name |
N,N-dimethylmethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYJELPVAFJOGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027229 | |
Record name | Trimethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027229 | |
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Molecular Weight |
95.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid with fishy odor; [Merck Index] White crystalline powder; [MSDSonline] | |
Record name | Trimethylammonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
Sub 200 °C | |
Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-205 | |
Record name | TRIMETHYLAMMONIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in water, ethanol, and chloroform | |
Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-205 | |
Record name | TRIMETHYLAMMONIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000166 [mmHg] | |
Record name | Trimethylammonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7608 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
MONOCLINIC CRYSTALS FROM ALCOHOL | |
CAS No. |
593-81-7 | |
Record name | Trimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-81-7 | |
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Record name | Trimethylamine hydrochloride | |
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Record name | Methanamine, N,N-dimethyl-, hydrochloride (1:1) | |
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Record name | Trimethylamine hydrochloride | |
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Record name | Trimethylammonium chloride | |
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Record name | TRIMETHYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW38SRM77K | |
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Record name | TRIMETHYLAMMONIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |
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Melting Point |
277.5 °C | |
Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-205 | |
Record name | TRIMETHYLAMMONIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is a primary use of trimethylamine hydrochloride in organic synthesis?
A1: this compound is a common reagent in the synthesis of quaternary ammonium salts. For example, it reacts with epichlorohydrin to produce 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTMA), a key intermediate in the synthesis of various chemicals, including cationic surfactants and (RS)-carnitine chloride [, , , , ].
Q2: Can you elaborate on the synthesis of CHPTMA and its significance?
A2: CHPTMA is synthesized by reacting this compound with epichlorohydrin, typically in an aqueous solution. This reaction is often catalyzed by bases or phase-transfer catalysts [, , , ]. CHPTMA is a versatile intermediate used in the production of cationic starch, cationic guar gum, and as a starting material for the synthesis of (RS)-carnitine chloride, a compound with significant biological activity [, , , ].
Q3: Are there alternative methods for synthesizing CHPTMA that offer advantages?
A3: Yes, researchers have explored alternative synthetic approaches for CHPTMA, such as using alkaline immobilized ionic liquid catalysis []. This method aims to improve the process by enabling catalyst recovery and recycling, potentially leading to a more sustainable and cost-effective production method [, ].
Q4: Beyond CHPTMA, are there other reactions where this compound plays a crucial role?
A4: Yes, this compound is also used in the synthesis of lignin quaternary ammonium salt surfactants (LQASS) []. These surfactants, derived from lignin, a major component of lignocellulosic biomass, have potential applications in various fields, showcasing the role of this compound in developing sustainable materials [, ].
Q5: How does the choice of solvent influence reactions involving this compound?
A5: The choice of solvent can significantly impact reactions involving this compound. For instance, in the synthesis of anhydrous CHPTMA, using chloroform as a solvent allows for the direct reaction of this compound with epichlorohydrin, resulting in a high yield of pure, crystalline product without the need for an aqueous medium [].
Q6: How is this compound utilized in materials science?
A6: this compound is a key component in the synthesis of chloroaluminate ionic liquids, a class of room-temperature ionic liquids (RTILs) [, , ]. These ionic liquids, formed by combining this compound with anhydrous aluminum chloride, possess unique properties that make them valuable in various applications, including extractive desulfurization of fuels, olefin reduction in gasoline, and as electrolytes in aluminum-ion batteries [, , , ].
Q7: What are the advantages of using chloroaluminate ionic liquids in these applications?
A7: Chloroaluminate ionic liquids offer several advantages:
- Extractive Desulfurization: They exhibit high selectivity towards sulfur-containing compounds, particularly aromatic ones, making them suitable for removing sulfur from fuels [].
- Olefin Reduction: They effectively reduce olefin content in FCC gasoline, improving fuel quality [].
- Aluminum-ion Batteries: They serve as cost-effective electrolytes in aluminum-ion batteries, contributing to the development of sustainable energy storage solutions [].
Q8: Can the properties of chloroaluminate ionic liquids be tuned for specific applications?
A8: Yes, the properties of chloroaluminate ionic liquids can be tailored by adjusting the ratio of aluminum chloride to this compound, as well as by modifying the alkyl chain length on the amine [, ]. This tunability allows researchers to optimize these ionic liquids for specific applications, enhancing their effectiveness.
Q9: Are there any challenges associated with using chloroaluminate ionic liquids?
A9: Despite their advantages, chloroaluminate ionic liquids can be moisture-sensitive, requiring careful handling and storage [, ]. Researchers are actively exploring ways to improve their stability and reduce their sensitivity to moisture, making them more practical for industrial applications.
Q10: Does this compound have any direct biological effects?
A10: While not a primary focus of the provided research, one study found that high residual levels of trimethylamine in choline chloride, which can be produced from this compound, negatively impacted feed intake in weaned piglets []. This finding suggests potential implications for animal nutrition and feed formulation [].
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